molecular formula C5H4OS B150965 3-Thiophenecarboxaldehyde CAS No. 498-62-4

3-Thiophenecarboxaldehyde

Cat. No.: B150965
CAS No.: 498-62-4
M. Wt: 112.15 g/mol
InChI Key: RBIGKSZIQCTIJF-UHFFFAOYSA-N
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Description

3-Thiophenecarboxaldehyde, also known as thiophene-3-carboxaldehyde, is an organic compound with the molecular formula C₅H₄OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is characterized by the presence of an aldehyde group (-CHO) attached to the third carbon atom of the thiophene ring. It is a yellow to brown liquid with a distinct odor and is used in various chemical synthesis processes .

Biochemical Analysis

Biochemical Properties

It is known that this compound has been used in the synthesis of series of 4-substituted 2-thiophenesulfonamides . This suggests that 3-Thiophenecarboxaldehyde may interact with enzymes, proteins, and other biomolecules in the process of these reactions.

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.

Chemical Reactions Analysis

Types of Reactions: 3-Thiophenecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various electrophiles under acidic or basic conditions

Major Products Formed:

Comparison with Similar Compounds

3-Thiophenecarboxaldehyde can be compared with other similar compounds, such as:

    2-Thiophenecarboxaldehyde: Similar structure but with the aldehyde group at the second position. It exhibits different reactivity and applications.

    3-Furancarboxaldehyde: Contains an oxygen atom in the ring instead of sulfur. It has different chemical properties and uses.

    Pyrrole-2-carboxaldehyde: Contains a nitrogen atom in the ring.

Uniqueness: this compound is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties and reactivity compared to oxygen or nitrogen-containing heterocycles .

Properties

IUPAC Name

thiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4OS/c6-3-5-1-2-7-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIGKSZIQCTIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060098
Record name 3-Thiophenecarboxaldehyde
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Molecular Weight

112.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498-62-4
Record name 3-Thiophenecarboxaldehyde
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Record name 3-Thiophenecarboxaldehyde
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Record name 3-Thiophenecarboxaldehyde
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Record name 3-Thiophenecarboxaldehyde
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Record name Thiophene-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Thiophenecarboxaldehyde?

A1: The molecular formula of this compound is C5H4OS, and its molecular weight is 112.17 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits characteristic peaks in various spectroscopic analyses:

  • 1H NMR: Displays chemical shift non-equivalence of the diastereotopic methyl ester groups in its derivatives. []
  • 13C NMR: Shows characteristic shifts for the aldehyde carbon and the thiophene ring carbons. [, ]
  • IR: Exhibits absorption bands indicative of the aldehyde group (C=O stretch) and the thiophene ring. [, , ]

Q3: Does this compound exist in different conformations?

A3: Yes, this compound exists primarily as two conformers: S,O-syn and S,O-anti, referring to the orientation of the aldehyde group relative to the sulfur atom in the thiophene ring. The S,O-anti conformer is generally more stable. Low-temperature 13C NMR studies have been used to determine the energy barriers between these conformers. []

Q4: How is this compound used in organic synthesis?

A4: this compound serves as a versatile building block in organic synthesis, particularly for constructing:

  • Thienothiophenes: It reacts with ethyl 2-sulfanylacetate or 2-sulfanylacetamide to yield various thienothiophenes. []
  • Thieno[2,3-c]pyrroles: It undergoes a three-component reaction with amines and thiols to form tri-substituted thieno[2,3-c]pyrroles. []
  • Furo- or Thienoquinolines: Sequential imination and palladium-catalyzed direct arylation reactions with 2-haloanilines yield these heterocycles. []
  • Chalcones: Condensation reactions with hydroxy-nitroacetophenones result in thienylchalcones. []
  • Oxazol-5-ones: It reacts with aryl glycine intermediates via the Erlenmeyer reaction to form fluorescent thiophene-based oxazol-5-ones. []
  • Biotinylated Polymers: It serves as a co-monomer in the synthesis of biotinylated copolymers, like poly(3-undecylthiophene-co-3-thiophenecarboxaldehyde) 6-biotinamidohexanohydrazone, for surface immobilization applications. [, ]

Q5: Can this compound undergo coupling reactions?

A5: Yes, this compound participates in various coupling reactions:

  • Samarium Diiodide-Mediated Coupling: It undergoes self- and cross-coupling reactions at the 2-position in the presence of samarium diiodide. []
  • Palladium-Catalyzed Coupling: It reacts with 2-tributylstannyl-3-thiophenecarboxaldehyde and tert-butyl-N-(orthohalothienyl)carbamates to synthesize dithienopyridines. []

Q6: Can this compound be used in the synthesis of biologically active compounds?

A6: Yes, this compound serves as a starting material for synthesizing:

  • Glycosidic Derivatives of Epipodophyllotoxin: These derivatives, synthesized using this compound as a starting material, exhibit anti-tumor activity similar to VM26 and VP16-213. []
  • Carbonic Anhydrase Inhibitors: 4-Substituted 2-thiophenesulfonamides, synthesized from this compound, have shown potent carbonic anhydrase II inhibitory activity in vitro. []
  • Rhodium(III) and Iron(III) Complexes: Complexes incorporating this compound derivatives have shown telomerase inhibition and pro-apoptotic activity in SK-OV-3/DDP cells. []

Q7: Have computational methods been applied to study this compound?

A7: Yes, computational chemistry has been used to:

  • Study Conformational Stability: Density functional theory calculations have been employed to investigate the conformational preferences and rotational barriers of this compound. []
  • Investigate Solid-State Reactivity: Packing-density maps and potential-energy maps have been used to understand hydrogen migration within crystals of 5-Nitro-3-thiophenecarboxaldehyde. []

Q8: What is known about the Structure-Activity Relationship (SAR) of this compound derivatives?

A8: SAR studies have revealed that:

  • Substituent Effects on Biological Activity: In glycosidic derivatives of epipodophyllotoxin, the presence of a free 4'-OH group enhances VM26-like activity. Different substituents on the acetal or ketal group significantly impact activity. []
  • Substituent Effects on Carbonic Anhydrase Inhibition: Specific 4-substitutions on 2-thiophenesulfonamides derived from this compound lead to potent nanomolar inhibition of carbonic anhydrase II. []

Q9: Has this compound been used in materials science?

A9: Yes, this compound plays a crucial role in creating a chemiluminescence-based biosensor. [] It is incorporated into a biotinylated undecylthiophene copolymer bioconjugate, enabling the immobilization of alkaline phosphatase onto a glass surface. This assembly detects organophosphorus pesticides by measuring changes in enzyme-mediated chemiluminescence. [, ]

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